molecular formula C9H11N3O2 B1307284 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide CAS No. 53117-21-8

2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide

Cat. No.: B1307284
CAS No.: 53117-21-8
M. Wt: 193.2 g/mol
InChI Key: NXKYTZKCZIICBM-UHFFFAOYSA-N
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Description

2-Hydrazino-N-(3-methylphenyl)-2-oxoacetamide is an organic compound characterized by the presence of a hydrazino group, a methyl-substituted phenyl ring, and an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide typically involves the reaction of 3-methylphenylhydrazine with ethyl oxalyl chloride, followed by hydrolysis. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Catalysts: Acidic or basic catalysts depending on the specific reaction step

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-N-(3-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can yield hydrazones or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the hydrazino moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions include substituted hydrazones, azides, and various functionalized derivatives that can be further utilized in synthetic applications.

Scientific Research Applications

Chemistry

In organic synthesis, 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of heterocyclic compounds.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. It is studied for its activity against certain types of cancer cells and its ability to inhibit specific enzymes involved in disease pathways.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide
  • 4-(2-(3-Hydroxy-4-methoxybenzylidene)hydrazino)-N-(3-methylphenyl)-4-oxobutanamide

Uniqueness

Compared to similar compounds, 2-hydrazino-N-(3-methylphenyl)-2-oxoacetamide is unique due to its specific substitution pattern and the presence of the oxoacetamide moiety

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for this versatile compound.

Properties

IUPAC Name

2-hydrazinyl-N-(3-methylphenyl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-3-2-4-7(5-6)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKYTZKCZIICBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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